molecular formula C14H23N3O3 B1382988 tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate CAS No. 1803582-69-5

tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate

Cat. No. B1382988
CAS RN: 1803582-69-5
M. Wt: 281.35 g/mol
InChI Key: UZBISLVMFRDUGO-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole derivatives have been found to exhibit a wide range of physiological and pharmacological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions. For example, an efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported . The synthesis involved a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including condensation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, MS, and elemental analysis .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

The pyrazole moiety present in this compound is known for its antimicrobial properties. Research has shown that derivatives of pyrazole can act as potent antibacterial and antifungal agents . This compound could be synthesized and tested against a range of microbial strains to develop new antimicrobial drugs.

Agricultural Chemistry: Herbicide Development

Pyrazole derivatives have been identified as having herbicidal properties . The compound could be utilized in the synthesis of novel herbicides, potentially offering a new tool for weed control in agricultural settings.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

This compound can serve as a building block for the synthesis of various heterocyclic compounds. Its tert-butyl group can be deprotected under acidic conditions, allowing for further functionalization .

Medicinal Chemistry: Anti-inflammatory Drugs

Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory activity . This suggests that tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate could be a precursor in the development of new anti-inflammatory medications.

Catalysis: Suzuki Coupling Reactions

The boronic acid ester derivatives of pyrazole-containing compounds are useful in Suzuki coupling reactions, which are pivotal in creating complex organic molecules . This compound could be modified to introduce a boronic acid ester group, making it valuable in catalytic processes.

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to inhibit various enzymes, which is crucial in the treatment of diseases like cancer and diabetes . This compound could be explored for its potential to act as an enzyme inhibitor in biochemical research.

Material Science: Organic Semiconductors

The electronic properties of pyrazole make it a candidate for use in organic semiconductors. Research into the electronic applications of this compound could lead to advancements in material science .

Chemical Biology: Probing Biological Pathways

Due to its potential biological activity, this compound could be tagged with fluorescent markers or other probes to study biological pathways and interactions within cells .

Mechanism of Action

Target of Action

Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

Ceftolozane, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to cell death .

Biochemical Pathways

The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .

Pharmacokinetics

Ceftolozane is administered intravenously, suggesting that the compound and its derivatives likely have properties suitable for systemic circulation .

Result of Action

As an intermediate in the synthesis of ceftolozane, the compound contributes to the antibiotic’s efficacy against a wide range of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa . The ultimate result of its action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and reactivity during the synthesis of ceftolozane .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals and organic synthesis .

properties

IUPAC Name

tert-butyl N-[2-[(1,5-dimethylpyrazol-4-yl)methyl]-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10-12(8-16-17(10)5)6-11(9-18)7-15-13(19)20-14(2,3)4/h8-9,11H,6-7H2,1-5H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBISLVMFRDUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(CNC(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120063
Record name Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803582-69-5
Record name Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 2
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 3
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 4
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 5
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 6
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate

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